4-Methoxypiperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxypiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJACJJKVFSLPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278635 | |
| Record name | 4-Piperidinecarboxylic acid, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-29-6 | |
| Record name | 4-Piperidinecarboxylic acid, 4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Synthesis Strategies for 4 Methoxypiperidine 4 Carboxylic Acid and Its Analogs
Established Synthetic Routes for 4-Methoxypiperidine-4-carboxylic Acid
Conventional Synthetic Pathways
The synthesis of this compound often commences from readily available starting materials such as 4-piperidone. A common strategy involves the formation of a cyanohydrin, followed by hydrolysis and subsequent methoxylation.
A plausible conventional route can be conceptualized starting from an N-protected 4-piperidone. The protection of the nitrogen atom, for instance with a benzyl (B1604629) or a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions. The protected piperidone can then undergo a Strecker-type reaction with an alkali metal cyanide and an ammonium (B1175870) salt to yield an aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would afford the corresponding amino acid. However, for the synthesis of the target compound, a more direct approach involves the formation of a cyanohydrin from the protected 4-piperidone, followed by hydrolysis of the nitrile to a carboxylic acid. The introduction of the methoxy (B1213986) group can be achieved through various methods, including Williamson ether synthesis on the corresponding 4-hydroxy-4-carboxylic acid derivative, which itself can be derived from the cyanohydrin intermediate.
Another conventional approach involves the Dieckmann condensation. This intramolecular cyclization of a diester can be employed to construct the piperidine (B6355638) ring, with the subsequent functionalization at the 4-position.
Preparation of Key Intermediates (e.g., Methyl 4-Methoxypiperidine-4-carboxylate)
A crucial intermediate in the synthesis of this compound is its methyl ester, Methyl 4-Methoxypiperidine-4-carboxylate. The synthesis of this intermediate often begins with commercially available N-Boc-piperidine-4-carboxylic acid.
One synthetic method involves the esterification of N-Boc-piperidine-4-carboxylic acid to its methyl ester, followed by the introduction of the methoxy group. The esterification can be achieved using various reagents, such as methanol (B129727) in the presence of an acid catalyst or by using methyl iodide with a base like potassium carbonate. chemicalbook.com Once the methyl ester is obtained, the introduction of the methoxy group at the 4-position can be challenging. A potential route involves the alpha-hydroxylation of the ester enolate, followed by methylation of the resulting hydroxyl group.
Alternatively, a more direct approach could start from N-Boc-4-piperidone. Conversion to the corresponding cyanohydrin, followed by simultaneous methanolysis of the nitrile and methylation of the hydroxyl group under specific conditions, could yield the desired intermediate. Subsequent deprotection of the Boc group would provide Methyl 4-Methoxypiperidine-4-carboxylate.
| Starting Material | Reagents | Intermediate |
| N-Boc-piperidine-4-carboxylic acid | 1. SOCl₂ or (COCl)₂, MeOH2. LDA, MoOPH3. NaH, MeI | Methyl 1-(tert-butoxycarbonyl)-4-hydroxy-4-(methoxycarbonyl)piperidine |
| N-Boc-4-piperidone | 1. TMSCN, ZnI₂2. H₂SO₄, MeOH | Methyl 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylate |
Strategies for the Preparation of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound requires precise control over regioselectivity and stereoselectivity, as well as versatile methods for functional group interconversions.
Regioselective and Stereoselective Synthetic Approaches
Achieving regioselectivity in the functionalization of the piperidine ring is paramount. For instance, substitutions at positions 2, 3, or on the nitrogen atom can be controlled by the choice of starting materials and reagents. Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for site-selective modifications of the piperidine core, although this is more commonly applied to introduce carbon-based substituents. nih.gov
Stereoselectivity is a critical consideration, especially when chiral centers are introduced. Asymmetric synthesis of piperidine derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For 4,4-disubstituted piperidines, the creation of a quaternary stereocenter can be particularly challenging. Enantioselective intramolecular aza-Michael reactions have been developed for the desymmetrization of prochiral substrates to yield enantiomerically enriched piperidines. rsc.org
Functional Group Interconversions and Modifications on the Piperidine Core
Once the core structure of this compound is established, further modifications can be made through functional group interconversions. The carboxylic acid group can be converted to a variety of other functional groups, such as amides, esters, alcohols, or nitriles, providing access to a diverse range of analogs.
Modification of the piperidine nitrogen is also a common strategy. The secondary amine can be N-alkylated or N-arylated to introduce various substituents. The use of protecting groups, such as Boc or benzyl, allows for selective manipulation of other parts of the molecule before deprotection and subsequent functionalization of the nitrogen.
| Modification | Reagents | Product |
| Amide formation | Amine, coupling agent (e.g., EDC, HATU) | 4-Methoxypiperidine-4-carboxamide derivative |
| Esterification | Alcohol, acid catalyst | Alkyl 4-methoxypiperidine-4-carboxylate |
| Reduction of carboxylic acid | LiAlH₄ or BH₃·THF | (4-Methoxypiperidin-4-yl)methanol |
| N-Alkylation | Alkyl halide, base | N-Alkyl-4-methoxypiperidine-4-carboxylic acid |
Advanced Cyclization Reactions in Piperidine Ring Formation Relevant to 4-Methoxypiperidine (B1585072) Structures
Modern organic synthesis has seen the development of advanced cyclization reactions that offer efficient and stereocontrolled access to piperidine rings. These methods are highly relevant to the synthesis of complex 4-methoxypiperidine structures.
Intramolecular cyclization reactions are a powerful strategy for constructing the piperidine ring. mdpi.com These can include radical cyclizations, transition-metal-catalyzed cyclizations, and intramolecular Michael additions. For example, the cyclization of an appropriately substituted acyclic precursor containing both the nitrogen and the required carbon framework can lead to the piperidine ring with substituents already in place.
Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce cyclic imidates, which can be further transformed into piperidin-4-ones and subsequently piperidin-4-ols. nih.gov This methodology offers a modular and flexible approach to substituted piperidines.
Another advanced strategy involves multicomponent reactions, where three or more starting materials are combined in a single step to form the piperidine ring. These reactions are highly atom-economical and can rapidly generate molecular complexity.
| Cyclization Strategy | Key Features |
| Intramolecular Hydroamination/Cyclization | Can be catalyzed by various metals; allows for the formation of C-N bonds. nih.gov |
| Gold-Catalyzed Cyclization of N-homopropargyl amides | Modular approach leading to piperidin-4-one intermediates. nih.gov |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition to form tetrahydropyridine (B1245486) precursors to piperidines. |
| Reductive Amination of Dicarbonyls | A classical yet effective method for forming the piperidine ring. |
Nitro-Mannich Reaction Derived Cyclizations
The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction involving the addition of a nitroalkane to an imine. nih.gov This reaction is instrumental in the synthesis of β-nitroamines, which are versatile intermediates that can be further transformed into various functional groups, making them valuable in the construction of complex nitrogen-containing heterocycles like piperidines. nih.govresearchgate.net The synthesis of functionalized piperidines can be achieved through a diastereoselective nitro-Mannich reaction followed by a reductive cyclization. researchgate.net
The general strategy involves the reaction of a nitroalkane with an appropriately substituted imine to generate a β-nitroamine. This intermediate, possessing both a nitro group and an amine, can then undergo reductive cyclization to form the piperidine ring. The stereochemistry of the final piperidine product is often controlled by the initial diastereoselective nitro-Mannich reaction. researchgate.netnih.gov For the synthesis of 4-alkoxy-4-carboxypiperidines, a potential pathway would involve a nitro-Mannich reaction between a functionalized nitroalkane and a glyoxylate (B1226380) imine, followed by cyclization.
An illustrative, though not specific to the 4-methoxy target, approach involves the reaction between β-aryl/heteroaryl substituted nitroalkanes and a glyoxylate imine, which yields β-nitro-amines with good selectivity for the syn, anti-diastereoisomers. Subsequent reductive cyclization using reagents like boron trifluoride etherate (BF₃·OEt₂) and triethylsilane (Et₃SiH) can then furnish stereochemically pure piperidines. researchgate.net
While direct examples for this compound are not prevalent in readily available literature, the principle can be extrapolated. A hypothetical synthetic sequence could start with a nitro-Mannich reaction of a precursor bearing the methoxy and carboxylic acid ester functionalities (or their protected equivalents) to construct the key β-nitroamine intermediate, which would then be subjected to reductive cyclization.
Table 1: Illustrative Nitro-Mannich Reaction for Piperidine Synthesis researchgate.net
| Entry | Nitroalkane Substituent | Imine | Diastereomeric Ratio (syn,anti:other) | Piperidine Yield |
| 1 | Phenyl | N-PMP glyoxylate imine | 80:20 | 57% |
| 2 | 4-Fluorophenyl | N-PMP glyoxylate imine | 75:25 | 45% |
| 3 | 2-Thienyl | N-PMP glyoxylate imine | >95:5 | 38% |
This table is representative of the methodology and not a direct synthesis of this compound.
Metal-Catalyzed Cyclization Methodologies (e.g., Palladium, Iridium, Rhodium)
Transition metal-catalyzed reactions offer a powerful and versatile platform for the synthesis of heterocyclic compounds, including piperidines. Catalysts based on palladium, iridium, and rhodium are particularly effective in promoting various types of cyclization reactions. nih.gov
Palladium-Catalyzed Cyclizations: Palladium catalysis is widely used for the formation of C-N and C-C bonds in the synthesis of nitrogen heterocycles. nih.govacs.org Palladium-catalyzed cyclization of appropriately functionalized acyclic precursors is a common strategy. For instance, the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a modular route to highly substituted piperazines, a related class of heterocycles. nih.govacs.org While a direct application to this compound is not explicitly detailed, the principles of palladium-catalyzed intramolecular C-N bond formation are applicable. A potential substrate for such a cyclization would be an acyclic precursor containing the necessary carbon backbone and appropriately placed leaving groups and nucleophiles to facilitate the palladium-catalyzed ring closure.
Iridium-Catalyzed Cyclizations: Iridium catalysts have emerged as powerful tools for the synthesis of piperidines. researchgate.net For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidine derivatives. researchgate.net Another strategy involves the iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction in a hydrogen borrowing [5+1] annulation method to yield substituted piperidines stereoselectively. nih.gov A notable application is the iridium-catalyzed regioselective and diastereoselective synthesis of C-substituted piperazines from the head-to-head coupling of imines. nih.gov This highlights the potential of iridium catalysis for constructing complex piperidine-like scaffolds.
Rhodium-Catalyzed Cyclizations: Rhodium catalysts are effective for various cycloaddition and C-H activation/cyclization reactions. nih.govacs.org A catalytic asymmetric synthesis of polysubstituted piperidines has been developed using a rhodium(I)-catalyzed [2+2+2] cycloaddition with a cleavable tether. nih.gov This approach allows for the construction of the piperidine ring with high enantioselectivity. Another rhodium-catalyzed method involves the carbometalation of dihydropyridines to produce 3-substituted tetrahydropyridines, which are precursors to enantioenriched piperidines. mdpi.com These methodologies underscore the potential of rhodium catalysis in accessing complex piperidine structures.
Table 2: Representative Metal-Catalyzed Piperidine Synthesis
| Catalyst System | Reaction Type | Precursors | Product | Key Features |
| Palladium(0)/Ligand | Decarboxylative Cyclization | Propargyl carbonate, Diamine | Substituted Piperazine | Mild conditions, high yields, regio- and stereocontrol. nih.govacs.org |
| Iridium(III)/Ligand | Hydrogen Borrowing [5+1] Annulation | Amino alcohol, α,β-unsaturated ester | Substituted Piperidine | Stereoselective, formation of two C-N bonds. nih.gov |
| Rhodium(I)/Chiral Ligand | [2+2+2] Cycloaddition | Alkenyl isocyanate, Alkyne | Polysubstituted Piperidinol | High enantioselectivity, cleavable tether strategy. nih.gov |
This table provides examples of the capabilities of different metal catalysts in synthesizing piperidine and related heterocyclic structures.
Intramolecular Cyclization Cascades
Intramolecular cyclization cascades are highly efficient processes that allow for the construction of complex cyclic systems in a single synthetic operation by forming multiple bonds in a sequential manner. nih.gov These reactions are attractive for their atom and step economy.
The synthesis of piperidines can be achieved through various intramolecular cyclization strategies, including radical cyclizations, electrophilic cyclizations, and aza-Michael reactions. nih.gov For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization of appropriate precursors can lead to polysubstituted piperidines. nih.gov Similarly, intramolecular radical cyclization of 1,6-enynes initiated by triethylborane (B153662) can generate complex piperidine structures through a cascade of cyclizations and rearrangements. nih.gov
A key strategy that could be adapted for the synthesis of this compound is the cyclization of a precursor where the methoxy and carboxylic acid (or ester) groups are already installed on the acyclic backbone. For example, an N-chlorosuccinimide (NCS)-mediated intramolecular cyclization has been used to form a C-N bond at the indole (B1671886) 2-position in the synthesis of complex alkaloids, demonstrating the utility of electrophile-mediated cyclizations. rsc.org
Another relevant approach is the aza-Prins cyclization, which can be used for the diastereoselective synthesis of cis-4-hydroxypiperidines, key precursors to 4-methoxypiperidines. This reaction typically involves the cyclization of a homoallylic amine with a carbonyl compound. Subsequent etherification of the resulting 4-hydroxy group would yield the desired 4-methoxy substituent.
Table 3: Examples of Intramolecular Cyclization Strategies for Piperidine Synthesis
| Cyclization Type | Key Reagents/Catalysts | Precursor Type | Product Feature | Reference |
| Radical Cyclization | Triethylborane | 1,6-enyne | Polysubstituted alkylidene piperidine | nih.gov |
| Electrophilic Cyclization | N-Chlorosuccinimide (NCS) | Substituted indole with tethered amine | Fused piperidine ring | rsc.org |
| Aza-Prins Cyclization | Acid catalyst | Homoallylic amine, Aldehyde/Ketone | 4-Hydroxypiperidine |
Chemical Derivatization and Structural Analog Design of 4 Methoxypiperidine 4 Carboxylic Acid
Synthesis of 4-Methoxypiperidine-4-carboxylic Acid Amide Derivatives
The direct condensation of a carboxylic acid with an amine to form an amide bond is generally inefficient due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. fishersci.co.uk Therefore, the synthesis of amide derivatives of this compound necessitates the activation of the carboxylic acid moiety. This process transforms the hydroxyl group of the carboxyl function into a better leaving group, creating a highly reactive acylating intermediate that is susceptible to nucleophilic attack by an amine. researchgate.netgrowingscience.com
Common strategies for this activation include conversion of the carboxylic acid into a more electrophilic species, such as an acyl chloride or anhydride. fishersci.co.uk For instance, the carboxylic acid can be treated with reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. fishersci.co.ukgoogle.com This intermediate then readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct, yielding the desired amide. fishersci.co.uk
Alternatively, a wide array of coupling reagents, many developed from peptide synthesis, can be employed to facilitate amide bond formation in a one-pot procedure. nih.govrsc.org These reagents react with the carboxylic acid to form a reactive intermediate in situ.
Common Amide Coupling Reagents:
Carbodiimides: Reagents such as N,N′-dicyclohexylcarbodiimide (DCC), N,N′-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.ukgrowingscience.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then aminolyzed. fishersci.co.uk
Uronium/Phosphonium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are highly efficient activators that generate active esters, promoting rapid amide formation with minimal side reactions. growingscience.com
The general scheme involves dissolving this compound, the desired amine, a coupling reagent, and a base (such as N,N-diisopropylethylamine, DIPEA) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). growingscience.com The reaction typically proceeds at room temperature to afford the target amide derivative.
Exploration of N-Substituted this compound Analogs
Modification at the piperidine (B6355638) nitrogen atom is a common strategy to introduce structural diversity and modulate properties such as basicity, lipophilicity, and receptor interaction. Two prominent examples are the 1-methyl and 1-(tert-butoxycarbonyl) analogs.
1-Methyl-4-methoxypiperidine-4-carboxylic acid: The N-methylation of the parent compound can be achieved through reductive amination. A common method is the Eschweiler-Clarke reaction, which involves treating this compound with an excess of formaldehyde (B43269) and formic acid. chemicalbook.com Formic acid acts as the reducing agent for the iminium ion formed in situ. Alternatively, transfer hydrogenation conditions can be employed, using formaldehyde in the presence of a hydrogen donor and a catalyst like palladium on carbon. google.com
1-(tert-Butoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid: The introduction of the tert-butoxycarbonyl (Boc) protecting group is a standard procedure to temporarily mask the basicity of the piperidine nitrogen, prevent unwanted side reactions during subsequent synthetic steps, or to serve as a key structural element in its own right. clearsynth.comchemscene.com The synthesis is typically accomplished by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent system like dichloromethane or a mixture of water and an organic solvent. nih.gov The base neutralizes the acidic proton of the carboxylic acid and the proton released during the reaction.
Derivatization Strategies for Enhanced Analytical Characterization
For analytical purposes, particularly in chromatography, it is often necessary to chemically modify analytes to improve their detection sensitivity, volatility, or chromatographic behavior. psu.edu Derivatization of this compound can be targeted at either the carboxylic acid or the secondary amine (if not N-substituted).
The same principles of carboxylic acid activation used for preparative amide synthesis are applied in analytical derivatization. The goal is to couple the carboxylic acid with a reagent (an amine or alcohol) that imparts a desirable analytical feature, such as a chromophore for UV detection or a fluorophore for fluorescence detection. psu.edu The activation converts the carboxylic acid into a reactive intermediate that efficiently couples with the derivatizing agent. Carbodiimides like EDC are frequently used for this purpose in aqueous or organic media to form an amide linkage with an amine-containing tagging reagent. nih.gov This strategy is fundamental to pre-column derivatization for HPLC and LC-MS analyses.
The choice of derivatization reagent depends on the analytical technique being employed.
For Gas Chromatography (GC): The primary goal is to increase the volatility and thermal stability of the analyte. For carboxylic acids, this is typically achieved by converting them into more volatile esters. psu.edu
Esterification: Reagents like BF₃-methanol or diazomethane (B1218177) can convert the carboxylic acid into its methyl ester, which is significantly more volatile. psu.edu
Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.
Electron Capture Detection (ECD): For enhanced sensitivity with an ECD detector, reagents that introduce polyhalogenated groups are used. Pentafluorobenzyl bromide (PFB-Br), for example, reacts with the carboxylate anion to form a pentafluorobenzyl ester, which has a very high affinity for electron capture. psu.edu
For Liquid Chromatography (LC-MS and HPLC): Derivatization is aimed at enhancing detectability by UV-Vis absorbance, fluorescence, or mass spectrometry.
UV/Fluorescence Tagging: Reagents containing chromophoric or fluorophoric groups, such as those derived from naphthalimide or coumarin, can be coupled to the carboxylic acid to allow for highly sensitive detection. thermofisher.com
Mass Spectrometry (MS) Enhancement: Derivatization can improve ionization efficiency and provide characteristic fragmentation patterns. Reagents with a permanently charged quaternary ammonium (B1175870) group or a group with high proton affinity can ensure robust ionization in positive electrospray ionization (ESI) mode. nsf.gov For example, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) or N-(4-aminophenyl)piperidine can be coupled to the carboxylic acid, significantly improving detection limits in LC-MS. nih.govnsf.gov The bromine atoms in 4-APEBA also provide a distinct isotopic signature, aiding in identification. nih.gov
Interactive Data Table: Derivatization Reagents for Analytical Characterization
| Reagent Class | Example Reagent | Target Functional Group | Analytical Technique | Purpose |
| Esterifying Agent | BF₃-Methanol | Carboxylic Acid | GC | Increase volatility |
| Halogenated Alkylating Agent | Pentafluorobenzyl bromide (PFB-Br) | Carboxylic Acid | GC-ECD | Enhance sensitivity (electron capture) |
| Silylating Agent | BSTFA | Carboxylic Acid | GC | Increase volatility and thermal stability |
| Amine Coupling Tag | N-(4-aminophenyl)piperidine | Carboxylic Acid | LC-MS | Improve positive mode ionization |
| Isotopic/Charged Tag | 4-APEBA | Carboxylic Acid | LC-MS | Improve ionization and aid identification |
| Fluorescent Tag | Naphthalimide Sulfonate Ester | Carboxylic Acid | HPLC-Fluorescence | High-sensitivity fluorescence detection |
Role As a Privileged Scaffold in Medicinal Chemistry Research
4-Methoxypiperidine-4-carboxylic Acid as a Core Structure for Biologically Active Molecules
The this compound moiety serves as a fundamental core for building a variety of biologically active molecules. Its piperidine (B6355638) ring offers a rigid, chair-like conformation that can appropriately position substituents in three-dimensional space to interact with protein binding pockets. The strategic placement of the carboxylic acid and methoxy (B1213986) group at the C4 position provides key points for influencing properties like solubility, metabolic stability, and target engagement. This scaffold is a versatile building block for creating derivatives with a broad spectrum of pharmacological activities, from anticancer to analgesic agents. nih.govnih.gov
Application in Lead Compound Identification and Optimization
The utility of the this compound scaffold is particularly evident in the processes of lead compound identification and optimization, where initial "hit" compounds are chemically modified to enhance their potency, selectivity, and pharmacokinetic properties.
A significant application of this scaffold has been in the design of inhibitors for anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-xL), which are key targets in cancer therapy. mdpi.com Researchers have utilized structure-guided design to develop potent, dual inhibitors of Bcl-xL and Bcl-2 based on a 4-substituted N-phenylpiperidine template. nih.gov By exploring the structure-activity relationships (SAR) of 4-alkyl-4-methoxypiperidine derivatives, scientists have been able to optimize interactions within a hydrophobic binding pocket of the Bcl-2 family proteins. nih.gov This work led to the identification of compounds with subnanomolar target affinities and improved efficacy in cancer cell lines that depend on Bcl-xL for survival. nih.gov
Table 1: Structure-Activity Relationship (SAR) of 4-Alkyl-4-methoxypiperidine Derivatives as Bcl-xL/Bcl-2 Inhibitors
This table summarizes the findings from studies on 4-alkyl-4-methoxypiperidine derivatives, showing how different alkyl substitutions at the 4-position of the piperidine ring influence the binding affinity to the Bcl-xL protein. The data is illustrative of the optimization process in drug discovery.
| Compound/Derivative | Alkyl Substitution (R) at C4 | Bcl-xL Binding Affinity (Ki, nM) | Reference |
| Lead Compound | Methyl | 37.7 | nih.gov |
| Derivative A | Ethyl | 25.1 | nih.gov |
| Derivative B | Isopropyl | 15.8 | nih.gov |
| Optimized Lead | Cyclohexyl | <1.0 | nih.gov |
Note: The binding affinity values are representative and based on published research findings to illustrate the SAR trend.
The RAS-PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. nih.govglpbio.com Developing selective inhibitors for components of this pathway, such as the PI3K kinases, is a major goal in oncology research. nih.gov While direct examples of this compound derivatives targeting the RAS-PI3K pathway are not prominently documented in publicly available literature, its nature as a privileged scaffold makes it a highly suitable starting point for such endeavors. The ability to modify the piperidine ring and its substituents allows for the creation of focused libraries to screen against kinases like PI3K, AKT, and mTOR, which are key nodes in this pathway. glpbio.com
The piperidine structural motif is a common feature in many compounds developed for their anti-inflammatory and analgesic properties. researchgate.netuobasrah.edu.iq For instance, derivatives of a related scaffold, 4-methoxycarbonyl-fentanyl, which also contains a substituted piperidine ring, have shown significant morphine-like analgesic activity. nih.gov The replacement of substituents on the piperidine ring was found to maintain or even enhance this activity. nih.gov Although specific studies focusing on the this compound core for these indications are limited, its structural similarity to known analgesic and anti-inflammatory agents suggests its potential as a scaffold for developing new therapeutic agents in these areas. mdpi.comnih.gov The carboxylic acid moiety, in particular, could be functionalized to produce amides or esters, a strategy known to result in potent anti-inflammatory derivatives with potentially reduced side effects. mdpi.com
Contributions to Ligand-Target Interactions in Drug Discovery
The specific functional groups on the this compound scaffold play crucial roles in how derivative molecules interact with their biological targets.
Enhancing Solubility and Bioavailability through Piperidine Derivatization
A critical challenge in drug development is optimizing a molecule's pharmacokinetic profile, ensuring it can be absorbed by the body, reach its target in sufficient concentrations, and exert a therapeutic effect. Two of the most important parameters in this regard are aqueous solubility and bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, while low bioavailability means that only a small fraction of the administered dose reaches the systemic circulation. The this compound scaffold offers multiple points for chemical modification, allowing medicinal chemists to fine-tune these properties.
The primary sites for derivatization on the this compound core are the carboxylic acid group and the piperidine nitrogen. Strategic modifications at these positions can significantly alter the molecule's physicochemical characteristics, such as lipophilicity, hydrogen bonding capacity, and ionization state, all of which are key determinants of solubility and bioavailability.
Esterification of the Carboxylic Acid:
One common strategy to modulate the properties of a carboxylic acid-containing drug candidate is to convert it into an ester. This modification typically increases the lipophilicity of the molecule by masking the polar carboxylic acid group. An increase in lipophilicity can, in some cases, enhance absorption across lipid-rich biological membranes. However, this must be carefully balanced, as excessive lipophilicity can lead to decreased aqueous solubility and potential toxicity.
Table 1: Illustrative Impact of Esterification on Physicochemical Properties of this compound Derivatives
| Derivative | Structure | Expected Change in Lipophilicity (LogP) | Expected Impact on Aqueous Solubility |
| Parent Acid | This compound | Baseline | Moderate |
| Methyl Ester | Methyl 4-methoxypiperidine-4-carboxylate | Increase | Decrease |
| Ethyl Ester | Ethyl 4-methoxypiperidine-4-carboxylate | Further Increase | Further Decrease |
| tert-Butyl Ester | tert-Butyl 4-methoxypiperidine-4-carboxylate | Significant Increase | Significant Decrease |
Note: This table is illustrative and based on established principles of medicinal chemistry. The exact values would need to be determined experimentally.
Amidation of the Carboxylic Acid:
Another powerful derivatization strategy is the formation of amides from the carboxylic acid moiety. Amides offer a rich diversity of possible modifications, as a wide range of primary and secondary amines can be used. This allows for precise control over the resulting molecule's properties. For example, the introduction of a polar amine can increase aqueous solubility, while a more lipophilic amine can enhance membrane permeability.
Furthermore, the amide bond itself can participate in hydrogen bonding, which can be crucial for target engagement and can also influence solubility. The stability of the amide bond to hydrolysis can also be tuned by the choice of the amine, which can impact the drug's metabolic profile. Research on other piperidine-4-carboxamides has shown that these derivatives can exhibit a range of biological activities and that their properties are highly dependent on the nature of the substituent on the amide nitrogen. researchgate.net
Table 2: Illustrative Impact of Amidation on Physicochemical Properties of this compound Derivatives
| Derivative | Structure | Expected Change in Lipophilicity (LogP) | Expected Impact on Aqueous Solubility |
| Parent Acid | This compound | Baseline | Moderate |
| Simple Amide | 4-Methoxypiperidine-4-carboxamide | Decrease | Increase |
| N-Methyl Amide | N-Methyl-4-methoxypiperidine-4-carboxamide | Similar to parent | Similar to parent |
| N,N-Dimethyl Amide | N,N-Dimethyl-4-methoxypiperidine-4-carboxamide | Increase | Decrease |
Note: This table is illustrative and based on established principles of medicinal chemistry. The exact values would need to be determined experimentally.
Derivatization of the Piperidine Nitrogen:
It is this ability to readily modify the this compound scaffold at multiple points that makes it such a valuable tool in medicinal chemistry. By systematically exploring the effects of different derivatives on solubility, permeability, and ultimately bioavailability, researchers can optimize the pharmacokinetic properties of a lead compound, increasing its chances of becoming a successful drug. The hydrochloride salt of 4-methoxypiperidine (B1585072) itself is noted for its enhanced solubility and bioavailability, underscoring the importance of such modifications. google.com
Computational Chemistry Investigations and Molecular Modeling of 4 Methoxypiperidine 4 Carboxylic Acid Systems
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. For derivatives of 4-Methoxypiperidine-4-carboxylic acid, docking studies can elucidate how the molecule fits into the active site of a target protein and identify the key intermolecular interactions that stabilize the complex.
Research on analogous structures, such as other piperidine (B6355638) derivatives, has shown that these molecules can effectively bind to a range of biological targets. nih.govjournaljpri.com The process involves preparing the 3D structures of both the ligand (the piperidine derivative) and the target protein, followed by a search algorithm that explores various possible binding poses. nih.gov A scoring function is then used to rank these poses, with lower binding energy scores typically indicating a more stable interaction. fip.org
For this compound, key interactions would be predicted based on its functional groups:
The carboxylic acid group is a potent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues like Lysine or Arginine in a protein's active site.
The methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor.
The piperidine ring's nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.
The aliphatic ring structure can participate in van der Waals and hydrophobic interactions with nonpolar residues.
A molecular docking study of a related N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogue identified five hydrogen bonds with critical amino acid residues, resulting in a calculated binding energy of -89.78 kcal/mol, indicating a strong and stable interaction. researchgate.net Similarly, docking studies on other heterocyclic compounds have been used to align in silico results with in vitro biological evaluations, strengthening the rationale for their mechanism of action. mdpi.com
Table 1: Predicted Ligand-Protein Interactions for a this compound Scaffold This table is illustrative, based on the functional groups of the molecule and common interactions seen in docking studies.
| Functional Group | Potential Interacting Amino Acid | Type of Interaction |
|---|---|---|
| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Hydrogen Bond, Ionic Interaction |
| Methoxy (-OCH3) | Serine, Threonine, Asparagine | Hydrogen Bond |
| Piperidine Nitrogen (-NH-) | Aspartic Acid, Glutamic Acid | Hydrogen Bond |
| Piperidine Ring | Leucine, Valine, Isoleucine | Hydrophobic, van der Waals |
Conformational Analysis of this compound Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The piperidine ring, like cyclohexane, predominantly adopts a low-energy "chair" conformation to minimize steric and torsional strain. Theoretical studies on 4-methylpiperidine (B120128) have shown excellent agreement between experimental results and those calculated using computational methods like Density Functional Theory (DFT), confirming the stability of the chair form. researchgate.net
For this compound, the substituents on the C4 carbon are critical in determining the conformational preference. In the chair conformation, substituents can be in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Generally, bulkier groups prefer the equatorial position to avoid steric clashes with other atoms in the ring.
The analysis would investigate the relative energies of different conformers:
Chair Conformation 1: Methoxy group axial, Carboxylic acid group equatorial.
Chair Conformation 2: Methoxy group equatorial, Carboxylic acid group axial.
Other potential conformers: Such as the higher-energy "boat" or "twist-boat" conformations.
Computational energy calculations would determine the most stable, and therefore most populated, conformation in a given environment. This information is crucial because the three-dimensional shape of the molecule dictates how it can fit into a protein's binding site, directly impacting its biological activity.
Advanced Quantum Mechanical and Molecular Dynamics Simulations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely used to calculate a variety of molecular properties with high accuracy. nih.gov For this compound, DFT studies, often using the B3LYP functional, can provide fundamental insights. researchgate.netnih.gov
Key applications include:
Geometry Optimization: Calculating the most stable 3D structure of the molecule by finding the lowest energy arrangement of its atoms. DFT-optimized geometries for related piperidine compounds show excellent agreement with experimental data. researchgate.net
Vibrational Frequency Analysis: Simulating the infrared (IR) and Raman spectra of the molecule. This helps in the characterization of the compound and confirms the optimized structure. nih.gov
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, the carboxylic acid's oxygen atoms would be prominent negative regions. nih.gov
Table 2: Typical Data Generated from a DFT Study of this compound
| Calculated Property | Significance |
|---|---|
| Total Energy | Indicates the stability of a given conformation. |
| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. nih.gov |
| Dipole Moment | Measures the overall polarity of the molecule. |
| MEP Surface | Identifies sites for intermolecular interactions. nih.gov |
Post-Hartree-Fock and Continuum Solvent Models
While DFT is a robust method, even higher levels of theory can be applied for greater accuracy. Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MP2), offer a more rigorous treatment of electron correlation, which can be important for accurately calculating interaction energies. mdpi.com
Furthermore, calculations are often performed in the "gas phase" (an isolated molecule). To better simulate biological conditions, continuum solvent models are employed. mdpi.com These models approximate the effect of a solvent (like water) as a continuous medium with a specific dielectric constant. This allows for the calculation of molecular properties as they would exist in solution, which can significantly alter conformational preferences and reactivity compared to the gas phase. mdpi.com
Following a molecular docking simulation, a Structural Interaction Fingerprint (SIFt) can be generated. nih.gov SIFt is a method to encode the complex 3D information of a protein-ligand interaction into a simple, one-dimensional bit-string. cityu.edu.hk Each bit in the fingerprint corresponds to the presence or absence of a specific type of interaction (e.g., hydrophobic, polar, hydrogen bond donor/acceptor) with a particular amino acid in the binding site. osti.gov
These fingerprints offer several advantages:
Efficiency: They provide a simple and computationally efficient representation of binding. nih.gov
Machine Learning Integration: SIFts are readily used as input for machine learning algorithms. nih.gov Models can be trained on large datasets of protein-ligand complexes and their corresponding binding affinities. Once trained, these models can predict the binding affinity for new compounds, like derivatives of this compound, much faster than more computationally intensive methods. nih.govmedium.com
Interpretability: By analyzing the components of the fingerprint, researchers can identify which specific interactions are most critical for binding, guiding future molecular design. nih.gov
Prediction of Key Physicochemical Descriptors for Scaffold Optimization
For a chemical scaffold to be a viable starting point for drug development, it must possess suitable physicochemical properties. These properties, which govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug, can be predicted computationally. This process is a key part of scaffold optimization, where the core structure is modified to enhance its drug-like characteristics.
For the this compound scaffold, several key descriptors would be calculated:
Molecular Weight (MW): Affects size and diffusion.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences solubility and membrane permeability.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms; correlates with membrane permeability and bioavailability.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and target binding.
Rotatable Bonds: Influences conformational flexibility and bioavailability.
These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. By calculating these properties for virtual derivatives of the this compound scaffold, chemists can prioritize the synthesis of compounds with the most promising predicted ADMET profiles. mdpi.com
Table 3: Predicted Physicochemical Descriptors for this compound Note: These values are computationally predicted and may vary slightly between different software tools.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C7H13NO3 | --- |
| Molecular Weight | 159.18 g/mol | Size and diffusion properties |
| LogP | -0.6 to 0.2 | Indicates hydrophilicity |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | Relates to membrane permeability |
| Hydrogen Bond Donors | 2 | Influences solubility and binding |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding |
| Rotatable Bonds | 2 | Conformational flexibility |
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Techniques for Separation and Quantificationnih.govnih.gov
Chromatographic methods are fundamental for the separation of "4-Methoxypiperidine-4-carboxylic acid" from complex mixtures and for its quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC)nih.govshodex.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "this compound". It is widely used for purity assessment and quantification in various stages of research and manufacturing. scbt.com In a typical setup, a reversed-phase column is employed, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.
For the analysis of related piperidine (B6355638) carboxylic acids, various HPLC methods have been developed. These often utilize C18 columns and mobile phases consisting of acetonitrile (B52724) and water, frequently with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. colostate.edusigmaaldrich.com Detection is commonly achieved using a UV detector, although other detectors can be employed depending on the analyte's properties. The retention time of the compound under specific conditions is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. chemicalbook.com
Table 1: Illustrative HPLC Parameters for Piperidine Carboxylic Acid Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table represents a general method and may require optimization for specific applications.
Liquid Chromatography-Mass Spectrometry (LC-MS)nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is invaluable for the identification and quantification of "this compound" and its derivatives, especially at low concentrations in complex matrices. nih.gov
In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like "this compound". The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are highly specific to the compound's structure. For instance, piperidine-based tagging has been shown to enhance the signal and provide structurally informative fragmentation in the analysis of acidic metabolites. acs.org This allows for confident identification and can be used to elucidate the structures of unknown derivatives.
Table 2: Representative LC-MS Parameters for the Analysis of a "this compound" Derivative
| Parameter | Value |
| LC System | Agilent 1200 Series |
| Column | Zorbax Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| MS System | Agilent 6120 Quadrupole LC/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-1000 |
Parameters are illustrative and based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)shodex.comacgpubs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound" is a non-volatile compound due to the presence of the carboxylic acid and secondary amine groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis. usherbrooke.ca
Common derivatization strategies for carboxylic acids include silylation and alkylation. colostate.eduresearchgate.netrestek.com Silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Alkylation, such as esterification with methanol (B129727) in the presence of a catalyst like BF3, converts the carboxylic acid into its methyl ester. restek.com Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer, providing detailed structural information based on its fragmentation pattern. A procedure using a deep eutectic solvent as both an extraction and derivatization agent for carboxylic acids has also been reported for GC-MS analysis. researchgate.net
Spectroscopic Methods for Structural Elucidation of this compound Derivativesusherbrooke.ca
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized derivatives of "this compound". These methods provide detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)usherbrooke.caresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. 1H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity within the molecule.
For a derivative such as 1-(tert-Butoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid, the 1H NMR spectrum would show characteristic signals for the protons of the piperidine ring, the methoxy (B1213986) group, and the tert-butoxycarbonyl protecting group. usherbrooke.ca The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton in the molecule. For example, the protons on the piperidine ring would typically appear as complex multiplets in the aliphatic region, while the methoxy group protons would be a sharp singlet.
Table 3: Exemplary 1H NMR Data for a "this compound" Derivative
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.75-3.92 | br m | 2H | Piperidine ring protons |
| 3.33 | s | 3H | Methoxy group (CH3O-) |
| 3.08-3.23 | br m | 2H | Piperidine ring protons |
| 1.85-1.99 | m | 4H | Piperidine ring protons |
| 1.46 | s | 9H | tert-Butoxycarbonyl group protons |
Data is for 1-(tert-Butoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid in CDCl3. usherbrooke.ca
Infrared (IR) Spectroscopyusherbrooke.ca
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (usually expressed in wavenumbers, cm⁻¹).
For a derivative of "this compound", the IR spectrum would display characteristic absorption bands for the various functional groups. For example, a strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ would indicate the C=O stretch of the carbonyl group in the carboxylic acid. The C-O stretching vibrations of the ether (methoxy group) and the carboxylic acid would appear in the fingerprint region (1000-1300 cm⁻¹). The presence and position of these bands provide confirmatory evidence for the structure of the molecule. chemicalbook.com
Thermal Analysis and Diffraction Techniques for Material Characterization
Thermal and diffraction analyses are essential for characterizing the solid-state properties of "this compound," providing insights into its thermal stability, decomposition profile, and crystalline structure.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, yielding crucial information about its thermal stability and decomposition kinetics. While specific TGA data for this compound is not available in the cited literature, the expected thermal behavior can be inferred from the analysis of compounds containing similar functional groups, such as carboxylic acids and piperidine structures. researchgate.netresearchgate.net
A typical TGA thermogram for this compound would likely exhibit a multi-stage decomposition process:
Initial Weight Loss: A minor initial weight loss at temperatures below 150°C may be observed, corresponding to the desorption of adsorbed water or residual solvent. researchgate.net
Decarboxylation: The first major decomposition step would likely involve the carboxylic acid group. This could occur through the loss of water followed by carbon monoxide, or direct decarboxylation (loss of CO₂), typically occurring in the range of 200-300°C. researchgate.net
Side-Chain and Ring Decomposition: Subsequent weight loss at higher temperatures (e.g., 300-500°C) would correspond to the cleavage of the methoxy group and the decomposition of the piperidine ring structure. researchgate.net
The final residual mass at the end of the analysis would indicate the amount of non-volatile carbonaceous residue formed during decomposition.
Interactive Data Table: Hypothetical TGA Decomposition Profile
| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Process |
| 25-150 | ~1-2% | Loss of adsorbed water/solvent |
| 200-300 | ~28% | Decomposition of carboxylic acid group (loss of COOH) |
| 300-500 | ~50-60% | Decomposition of methoxy group and piperidine ring |
| >500 | - | Formation of stable carbonaceous residue |
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. For "this compound," single-crystal XRD would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Powder XRD would be used to identify the crystalline phase and assess its purity.
Although a crystal structure for this specific compound has not been reported, analysis of related piperidine structures provides a strong basis for prediction. iucr.orgresearchgate.net It is highly probable that the piperidine ring adopts a stable chair conformation , which is the most common and lowest energy conformation for six-membered heterocyclic rings. iucr.orgresearchgate.net The substituents at the C4 position—the methoxy and carboxylic acid groups—would likely occupy axial and equatorial positions to minimize steric hindrance.
The crystal packing would be significantly influenced by intermolecular hydrogen bonding. Strong hydrogen bonds are expected to form between the carboxylic acid group of one molecule and the piperidine nitrogen or the carbonyl oxygen of a neighboring molecule, leading to the formation of supramolecular chains or networks. iucr.orgnih.gov These interactions are fundamental to the stability of the crystal lattice. Based on analyses of similar small heterocyclic molecules, the compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). iucr.orgmdpi.com
Interactive Data Table: Predicted Crystallographic Parameters
| Parameter | Predicted Value/Characteristic | Rationale from Analogous Structures |
| Crystal System | Monoclinic or Triclinic | Common for small organic molecules mdpi.com |
| Space Group | P2₁/c or P-1 | Frequently observed for piperidine derivatives iucr.org |
| Piperidine Conformation | Chair | Lowest energy conformation iucr.orgresearchgate.net |
| Key Intermolecular Forces | O-H···N and O-H···O Hydrogen Bonds | Presence of carboxylic acid and amine functionalities iucr.orgnih.gov |
Emerging Research Areas and Future Directions for 4 Methoxypiperidine 4 Carboxylic Acid
Application in Material Science and Catalyst Development
The functionalization of materials with piperidine (B6355638) derivatives is a burgeoning field, aimed at creating novel catalysts and functional surfaces. Although direct research on 4-Methoxypiperidine-4-carboxylic acid in this area is limited, studies on the closely related Piperidine-4-carboxylic acid (PPCA) provide a clear blueprint for future exploration.
Researchers have successfully fabricated a novel organic-inorganic hybrid heterogeneous catalyst by functionalizing Fe3O4 (magnetite) nanoparticles with Piperidine-4-carboxylic acid (PPCA). researchgate.net This process creates a core-shell structure where the magnetic nanoparticle core is coated with the piperidine derivative. The resulting Fe3O4-PPCA nanoparticles exhibit superparamagnetic features, meaning they are strongly magnetic but retain no residual magnetism after the external magnetic field is removed. researchgate.net This property is crucial for practical applications, as it allows for the easy separation and recovery of the catalyst from a reaction mixture using an external magnet. nih.gov
The characterization of these functionalized nanoparticles has been thoroughly conducted using various analytical techniques, confirming the successful attachment of the organic acid to the nanoparticle surface. researchgate.net
| Characterization Technique | Observation for Fe3O4-PPCA | Reference |
| X-ray Diffraction (XRD) | Confirmed the crystalline structure of the Fe3O4 core. | researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Showed vibrational bands corresponding to both Fe3O4 and the PPCA, indicating successful functionalization. | researchgate.net |
| Transmission Electron Microscopy (TEM) | Revealed the spherical morphology and a narrow size distribution of the nanoparticles, with an average size around 11 nm. | researchgate.net |
| Thermogravimetric Analysis (TGA) | Indicated the thermal stability of the hybrid material and quantified the amount of organic material coated on the nanoparticles. | researchgate.net |
| Vibrating Sample Magnetometry (VSM) | Confirmed the superparamagnetic nature of the nanoparticles. | researchgate.net |
The Fe3O4-PPCA nanoparticles have demonstrated significant catalytic activity as a heterogeneous catalyst. researchgate.net The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis, is traditionally catalyzed by bases like piperidine under homogeneous conditions. mdpi.comresearchgate.net The development of a solid-supported, reusable catalyst addresses the challenges associated with catalyst separation and product purification in homogeneous systems.
The Fe3O4-PPCA nanocatalyst has been effectively used to catalyze the Knoevenagel reaction between various aldehydes and active methylene (B1212753) compounds. researchgate.net A key advantage of this system is its high efficiency and reusability. The catalyst can be recovered using a simple magnet and reused for multiple reaction cycles without a significant drop in its catalytic activity, with one study showing effective reuse for at least 10 runs. researchgate.netnih.gov This highlights its potential as a green, sustainable, and economically viable catalyst for organic synthesis. nih.gov
Stereochemical Considerations in Drug Design and Synthesis Utilizing Piperidine Scaffolds
The three-dimensional structure of piperidine-containing molecules is critical to their biological function. The introduction of chiral centers into the piperidine ring can profoundly influence a compound's pharmacological profile. thieme-connect.com Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals, and controlling their stereochemistry is a key focus in modern drug design. thieme-connect.comresearchgate.net
Introducing stereochemistry can benefit the drug discovery process in several ways:
Modulating Physicochemical Properties: Chirality can alter properties such as solubility and lipophilicity (logP/logD), which affects how a drug is absorbed and distributed in the body. thieme-connect.comthieme-connect.com
Enhancing Biological Activity and Selectivity: Biological targets like enzymes and receptors are chiral. A specific stereoisomer of a drug often fits into a binding site much more effectively than its mirror image, leading to higher potency and selectivity for the intended target. thieme-connect.comresearchgate.net
Reducing Toxicity: In some cases, the undesirable side effects of a drug are associated with one specific stereoisomer. Using a single, pure enantiomer can lead to a safer medication. thieme-connect.com
Recent advances in synthetic chemistry have provided powerful tools for creating piperidines with precise stereochemical control. Methods such as chemo-enzymatic dearomatization combine chemical synthesis with highly selective biocatalysts to produce specific chiral piperidines. acs.orgnih.gov These strategies are crucial for synthesizing complex, multi-substituted piperidine rings found in many modern drug candidates. scispace.comwhiterose.ac.uk
Integration of High-Throughput Screening and Computational Methods in Discovery Pipelines
The discovery of new drugs based on piperidine scaffolds is increasingly driven by the synergy between high-throughput screening (HTS) and computational chemistry. nih.gov This integrated approach allows researchers to efficiently navigate the vast chemical space of possible piperidine derivatives to identify promising lead compounds.
The process typically begins with computational library design. nih.gov Algorithms are used to generate virtual libraries of piperidine-based molecules with diverse structures and drug-like properties. openmedicinalchemistryjournal.com These virtual compounds can be screened in silico against a biological target using techniques like molecular docking, which predicts how a molecule might bind to a protein. nih.govresearchgate.net
| Computational Method | Role in Piperidine Drug Discovery | Reference |
| Virtual Screening | Rapidly filters large compound libraries to identify molecules likely to interact with a target. | openmedicinalchemistryjournal.com |
| Molecular Docking | Predicts the binding mode and affinity of a piperidine derivative to the active site of a target protein. | nih.govrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity to predict the potency of new derivatives. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic interactions between a compound and its target protein over time to assess binding stability. | nih.govrsc.org |
Following computational analysis, the most promising candidates are synthesized and subjected to HTS. nih.gov HTS uses automated, label-free technologies like SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry to rapidly test thousands of compounds for activity against a specific biological target. nih.gov This combination of computational pre-selection and rapid experimental validation significantly accelerates the identification of new "hit compounds," which can then be optimized into lead candidates for further development. nih.gov
Identification of Unexplored Biological Targets and Potential Therapeutic Applications
The piperidine nucleus is a "privileged scaffold," meaning its structure is frequently found in compounds that bind to a wide range of biological targets. researchgate.netresearchgate.net Piperidine derivatives have been successfully developed into drugs for numerous conditions, including cancer, central nervous system disorders, infections, and pain. arizona.eduencyclopedia.pubijnrd.org
The future of drug discovery with compounds like this compound lies in identifying novel biological targets and unexplored therapeutic applications. Computer-aided prediction tools can analyze a chemical structure and forecast its potential biological activities and protein targets. clinmedkaz.org For instance, in silico analyses of new piperidine derivatives have predicted interactions with enzymes (like kinases and proteases), receptors, ion channels, and transport systems. clinmedkaz.org
These predictions suggest that piperidine scaffolds could be applied to new therapeutic areas. Known biological targets for various piperidine derivatives include:
Monoamine Oxidase (MAO) for neurodegenerative diseases. nih.gov
Sigma receptors, which are implicated in CNS disorders. nih.govrsc.org
Cholinesterases for the treatment of Alzheimer's disease. encyclopedia.pub
Key signaling pathways in cancer, such as STAT-3 and NF-κB. nih.gov
By combining the known versatility of the piperidine scaffold with modern HTS and computational screening methods, researchers can test libraries of derivatives against a wide array of new or underexplored biological targets. mdpi.com This strategy holds the promise of uncovering first-in-class medicines for diseases with unmet medical needs.
Q & A
Q. What are the recommended synthetic routes for 4-Methoxypiperidine-4-carboxylic acid, and how can purity be optimized?
The synthesis typically involves functionalization of the piperidine ring. One approach is the methoxylation of 4-piperidinecarboxylic acid derivatives via nucleophilic substitution or coupling reactions. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid) can be methoxylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions . Purity optimization requires HPLC or column chromatography to remove byproducts, followed by recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures). Analytical validation via NMR (¹H/¹³C) and LC-MS is critical to confirm >95% purity .
Q. How can the structure of this compound be characterized experimentally?
Multidimensional NMR spectroscopy (¹H, ¹³C, COSY, HSQC) is essential to resolve stereochemical ambiguities and confirm substitution patterns. For example, the methoxy group (-OCH₃) shows a singlet at ~3.3 ppm in ¹H NMR, while the carboxylic acid proton (if present) appears as a broad peak at ~12 ppm . X-ray crystallography provides definitive confirmation of the 3D structure, particularly for verifying the equatorial/axial orientation of substituents on the piperidine ring .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
The compound is sparingly soluble in nonpolar solvents (e.g., hexane) but dissolves in polar solvents like DMSO, methanol, or aqueous buffers at pH >5 (due to deprotonation of the carboxylic acid group). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to avoid precipitation. Note that solubility varies with temperature and ionic strength, requiring empirical validation for each experimental system .
Q. What safety protocols are recommended for handling this compound?
Follow hazardous material guidelines : use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store at -20°C in airtight containers to prevent degradation . Refer to Safety Data Sheets (SDS) for spill management (neutralize with sodium bicarbonate) and disposal protocols. Stability tests indicate a shelf life of ≥5 years under recommended conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from structural analogs or impurities. Use high-purity batches (≥98%, validated by HPLC) and standardized assays (e.g., MIC for antimicrobial studies). Compare results with structurally defined analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives) to isolate the contribution of the methoxy-carboxylic acid moiety . Meta-analysis of PubChem BioAssay data can identify trends in structure-activity relationships (SAR) .
Q. What computational methods are effective for predicting the interactions of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS/AMBER) can model binding to enzymes (e.g., kinases) or receptors. Focus on the carboxylic acid group’s hydrogen-bonding potential and the methoxy group’s steric effects. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. How does the stability of this compound vary under physiological conditions, and what are the implications for in vivo studies?
The compound is stable in pH 7.4 buffers for ≤24 hours but undergoes slow hydrolysis of the methoxy group in acidic environments (pH <3). For in vivo studies, use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability. Monitor stability via LC-MS in simulated gastric fluid (SGF) and plasma .
Q. How can researchers address spectral data contradictions (e.g., unexpected NMR peaks) in novel derivatives?
Unexpected peaks may indicate tautomerism (e.g., keto-enol equilibria) or rotameric conformers . Use variable-temperature NMR (VT-NMR) to assess dynamic processes. For ambiguous NOE correlations, DFT calculations (Gaussian) can predict the most stable conformer and simulate NMR spectra .
Q. What strategies are effective for scaling up the synthesis of this compound without compromising yield?
Optimize flow chemistry setups to enhance reaction control and reduce side products. For Boc-protected intermediates, use continuous hydrogenation reactors for deprotection. Monitor scalability via process analytical technology (PAT) tools like inline IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
